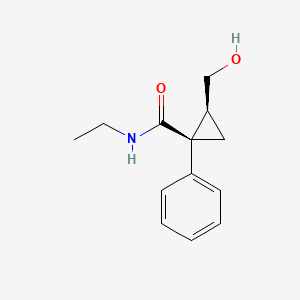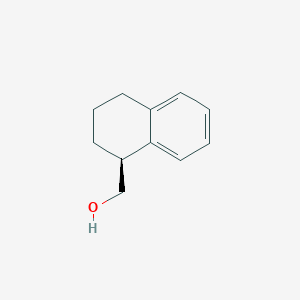![molecular formula C₂₁H₂₃N₇O₆ xC₇H₈O₃S B1144890 N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es CAS No. 917508-69-1](/img/no-structure.png)
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es” is a synthetic chemical compound . It is an ingredient/substance that has been used in the field of medicine .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. It is produced through synthetic / extractive chemistry . More detailed information about its synthesis can be found in specialized chemistry literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 544.54 and a density of 1.70±0.1 g/cm3 . More detailed physical and chemical properties can be found in specialized chemistry databases .Applications De Recherche Scientifique
Synthesis and Characterization of Polymeric Derivatives
Methotrexate has been utilized in the synthesis of polymeric derivatives to explore its potential in targeted drug delivery systems. Przybylski et al. (1978) synthesized derivatives of poly(L-lysine), poly(iminoethylene), poly(vinyl alcohol), and carboxymethylcellulose, incorporating Methotrexate to create water-soluble polymers at physiological pH. These derivatives show promise in enhancing the antitumor and immune-stimulating activity, particularly through the attachment to divinyl ether-maleic anhydride (DIVEMA) copolymers, which themselves have established antitumor properties Przybylski, M., Fell, E., Ringsdorf, H., & Zaharko, D. (1978). Macromolecular Chemistry and Physics.
Inhibitors of Folate Metabolism
The compound's derivatives have been evaluated as inhibitors of folate metabolism, playing a crucial role in the synthesis of nucleic acids and proteins. Piper et al. (1982) synthesized alpha- and gamma-substituted amides, peptides, and esters of Methotrexate, investigating their impact on folate metabolism. These studies provided insights into the structural requirements for the binding of Methotrexate to dihydrofolate reductase, a key enzyme in the folate metabolic pathway, highlighting the importance of the alpha-carboxyl group in the glutamate moiety for enzyme binding Piper, J. R., Montgomery, J., Sirotnak, F., & Chello, P. L. (1982). Journal of Medicinal Chemistry.
Analytical Methods for Determination
Advancements in analytical techniques for the determination of Methotrexate and its analogs have been a significant area of research. Matias et al. (2014) developed a UV spectrophotometric method for determining folic acid, chemically similar to Methotrexate, in pharmaceutical tablets and during dissolution tests. This method provided a new, accurate, and sensitive approach to quantify Methotrexate, using a phosphate buffer solution and first derivative UV spectroscopy for improved precision and recovery rates Matias, R., Ribeiro, P. R. S., Sarraguça, M., & Lopes, J. (2014). Analytical Methods.
Synthesis of Poly-γ-Glutamyl Conjugates
The synthesis of Methotrexate poly-γ-glutamates, extending beyond the molecule itself to include additional glutamate units, represents a significant advancement in creating more effective derivatives. This approach, described by Piper et al. (1983), involves key steps such as peptide coupling and catalytic hydrogenolysis, leading to the production of high-purity poly-γ-glutamyl analogs of Methotrexate with potential for enhanced therapeutic efficacy Piper, J. R., Mccaleb, G., & Montgomery, J. (1983). Journal of Medicinal Chemistry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es involves the condensation of L-glutamic acid with 4-aminobenzoic acid, followed by the coupling of the resulting intermediate with 2-amino-4-hydroxy-6-formylpteridine. The final step involves the methylation of the resulting compound at the 1 and 5 positions.", "Starting Materials": [ "L-glutamic acid", "4-aminobenzoic acid", "2-amino-4-hydroxy-6-formylpteridine", "methyl iodide", "potassium carbonate", "dimethylformamide", "dichloromethane", "diethyl ether", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide" ], "Reaction": [ "Step 1: L-glutamic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) to form the active ester intermediate.", "Step 2: 4-aminobenzoic acid is coupled with the active ester intermediate in the presence of triethylamine (TEA) in DMF to form the benzoyl-L-glutamic acid intermediate.", "Step 3: 2-amino-4-hydroxy-6-formylpteridine is coupled with the benzoyl-L-glutamic acid intermediate in the presence of TEA in dichloromethane (DCM) to form the final compound.", "Step 4: The final compound is methylated at the 1 and 5 positions using methyl iodide and potassium carbonate in diethyl ether." ] } | |
Numéro CAS |
917508-69-1 |
Nom du produit |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es |
Formule moléculaire |
C₂₁H₂₃N₇O₆ xC₇H₈O₃S |
Poids moléculaire |
641.652 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)



